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Compound of Interest

Compound Name: 3-Chloro-4-phenoxyaniline

Cat. No.: B1346137

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted and experimental
spectral data for 3-Chloro-4-phenoxyaniline, a key intermediate in various chemical
syntheses. This document details its characteristic spectral signatures in Nuclear Magnetic
Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed
experimental protocols for these spectroscopic techniques are also provided to facilitate the
replication and validation of these findings.

Chemical Structure and Properties

3-Chloro-4-phenoxyaniline is an aromatic amine with the chemical formula C12H10CINO. Its
structure consists of a chloro-substituted aniline ring linked to a phenoxy group at the para
position relative to the amino group.

Molecular Structure:
Caption: Molecular structure of 3-Chloro-4-phenoxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The 1H
and 3C NMR spectra of 3-Chloro-4-phenoxyaniline provide distinct signals corresponding to
the different hydrogen and carbon atoms in the molecule.
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Predicted 'H NMR Spectral Data

The predicted *H NMR spectrum of 3-Chloro-4-phenoxyaniline in CDCIs is expected to show
signals in the aromatic region for the protons on both the aniline and phenoxy rings, as well as
a broad signal for the amine protons. The chemical shifts and coupling constants are influenced
by the electron-donating amino group, the electron-withdrawing chloro group, and the phenoxy
substituent.

Table 1: Predicted *H NMR Data for 3-Chloro-4-phenoxyaniline

Proton Assignment Prt?dicted Chemical Multiplicity Coupling Constant
Shift (6, ppm) (J, Hz)

H-2 ~6.85 d J=25

H-5 ~6.75 dd J=85,25

H-6 ~6.90 d J=85

-NH2 ~3.80 br s

H-2', H-6' ~7.05 d J=75

H-3', H-5' ~7.35 t J=75

H-4 ~7.15 t J=75

Note: These are predicted values and may vary based on solvent and experimental conditions.

Predicted **C NMR Spectral Data

The predicted 3C NMR spectrum will show twelve distinct signals corresponding to the twelve
carbon atoms in the molecule.

Table 2: Predicted 3C NMR Data for 3-Chloro-4-phenoxyaniline
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Carbon Assignment Predicted Chemical Shift (8, ppm)
C-1 ~142.0
C-2 ~117.0
C-3 ~123.0
C-4 ~148.0
C-5 ~119.0
C-6 ~116.0
Cc-1' ~157.0
C-2', C-6' ~120.0
Cc-3, C-5 ~130.0
c-4 ~124.0

Note: These are predicted values and may vary based on solvent and experimental conditions.

Experimental Protocol for NMR Analysis

A generalized experimental protocol for obtaining high-quality NMR spectra of 3-Chloro-4-
phenoxyaniline is as follows:

e Sample Preparation:

o Solvent Selection: Deuterated chloroform (CDCIs) is a common and suitable solvent.
Other deuterated solvents like DMSO-des or Acetone-de can also be used, which may
influence the chemical shift of the amine protons.

o Concentration: Prepare a solution by dissolving approximately 10-20 mg of the compound
in 0.6-0.7 mL of the chosen deuterated solvent.

o Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for
referencing the chemical shifts to O ppm.

 NMR Spectrometer Setup and Data Acquisition:
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o Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better signal dispersion.

o H NMR:
» Acquire the spectrum using a standard pulse sequence.

» Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2
seconds.

o 13C NMR:
» Acquire the spectrum using a proton-decoupled pulse sequence.

» A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Sample Preparation Data Acquisition Data Processing

Place samplein | [ ) ouiire 11 and 15C NMR spectra ——B=| Fourier Transform Phase and baseline correction |—B>| Integration and peak picking
NMR spectrometer

Click to download full resolution via product page
Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

The FT-IR spectrum of 3-Chloro-4-phenoxyaniline reveals characteristic absorption bands
corresponding to the vibrational modes of its functional groups.

Predicted FT-IR Spectral Data

Table 3: Predicted FT-IR Data for 3-Chloro-4-phenoxyaniline
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Wavenumber (cm~?) Assignment Intensity

N-H stretch (asymmetric and

3450 - 3300 ] Medium
symmetric)

3070 - 3030 Aromatic C-H stretch Medium-Weak
N-H bend and Aromatic C=C

1620 - 1580 Strong
stretch

1500 - 1400 Aromatic C=C stretch Strong
Aryl-O-Aryl stretch

1240 - 1200 ) Strong
(asymmetric)

1100 - 1000 C-Cl stretch Strong
Aromatic C-H out-of-plane

900 - 675 Strong

bend

Experimental Protocol for FT-IR Analysis

o Sample Preparation (KBr Pellet Method):

o Finely grind a small amount of solid 3-Chloro-4-phenoxyaniline with dry potassium
bromide (KBr) powder in an agate mortar.

o Press the mixture into a thin, transparent pellet using a hydraulic press.
e Instrumentation and Analysis:

o Place the KBr pellet in the sample holder of an FT-IR spectrometer.

o Record the spectrum, typically in the range of 4000-400 cm™1,

o A background spectrum of a blank KBr pellet should be recorded and subtracted from the
sample spectrum.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of 3-Chloro-4-phenoxyaniline is expected to show
a molecular ion peak (M*) and several characteristic fragment ions. Due to the presence of the
chlorine-35 and chlorine-37 isotopes, the molecular ion and any chlorine-containing fragments
will appear as a pair of peaks (M* and M+2) with an approximate intensity ratio of 3:1.

Table 4: Predicted Major lons in the Mass Spectrum of 3-Chloro-4-phenoxyaniline

miz lon Structure/Fragment Predicted Relative
Lost Abundance

219/221 [M]* Moderate

184 [M-CII* Moderate

127 [CsH4CINO]* High

92 [CeHsO]* High

77 [CeHs]* Moderate

Experimental Protocol for Mass Spectrometry Analysis

e Sample Introduction:

o For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be
dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS).

e lonization:
o Electron lonization (El) at 70 eV is a standard method for generating ions.
e Mass Analysis:

o A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions
based on their mass-to-charge ratio.
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o The spectrum is typically scanned over a mass range of m/z 50-300.

[M]™
m/z 219/221

- CeHs

M - CI* [CeHaCINOJ*
m/z 184 miz 127

Cl

[CeHsO]*
m/z 92

Click to download full resolution via product page
Caption: Predicted major fragmentation pathway for 3-Chloro-4-phenoxyaniline.

Disclaimer: The spectral data presented in this guide are largely predicted based on the
analysis of structurally similar compounds and established spectroscopic principles.
Experimental verification is recommended for definitive structural confirmation and analysis.

 To cite this document: BenchChem. [Spectral Data Analysis of 3-Chloro-4-phenoxyaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346137#spectral-data-for-3-chloro-4-
phenoxyaniline-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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